
GSK2200150A: A Spirocyclic Antimycobacterial
Agent Targeting MmpL3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK2200150A

Cat. No.: B10798360 Get Quote
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Abstract
GSK2200150A is a novel spirocyclic antimycobacterial agent identified through high-

throughput screening as a potent inhibitor of Mycobacterium tuberculosis (Mtb). This compound

belongs to a class of molecules that target the essential mycolic acid transporter, MmpL3

(Mycobacterial membrane protein Large 3). MmpL3 is responsible for the translocation of

trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall, from the

cytoplasm to the periplasm. By inhibiting MmpL3, GSK2200150A disrupts the biosynthesis of

the mycobacterial cell wall, leading to bacterial death. This technical guide provides a

comprehensive overview of the available data on GSK2200150A, including its mechanism of

action, quantitative activity data, and detailed experimental protocols relevant to its study.
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Property Value Reference

IUPAC Name

1'-[(2,3-dihydro-1,4-

benzodioxin-6-yl)methyl]-

spiro[piperidine-4,4'-thieno[3,2-

c]pyran]

Inferred from structure

CAS Number 1443138-53-1 [1]

Molecular Formula C20H23NO3S [1]

Molecular Weight 357.47 g/mol [1]

Structure [2]

Quantitative Antimycobacterial Activity
GSK2200150A has demonstrated potent activity against the virulent H37Rv strain of

Mycobacterium tuberculosis. While extensive quantitative data for GSK2200150A is not

publicly available, the following tables summarize the known activity and cross-resistance

profiles.

Table 1: Minimum Inhibitory Concentration (MIC) of GSK2200150A

Mycobacterial Strain MIC (µM) Reference

Mycobacterium tuberculosis

H37Rv
0.38 [3]

Mycobacterium bovis BCG Not Reported

Mycobacterium smegmatis Not Reported

Table 2: Cross-Resistance of MmpL3 Mutants to GSK2200150A ("Spiros")
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This table shows the fold increase in the 50% inhibitory concentration (IC50) for various M.

tuberculosis MmpL3 mutants when treated with GSK2200150A, indicating that MmpL3 is the

primary target and that mutations in this transporter confer resistance.

MmpL3 Mutation
IC50 Fold Change vs. Wild-
Type

Reference

T284A ~2-3 [4]

A677T ~3-4 [4]

S591I ~8-10 [4]

Table 3: Cytotoxicity and Direct Target Inhibition

Specific IC50 values for MmpL3 inhibition and CC50 values for cytotoxicity of GSK2200150A
are not readily available in the public domain. For context, related MmpL3 inhibitors are often

evaluated for these parameters. A high selectivity index (CC50/MIC or CC50/IC50) is desirable

for a drug candidate.

Parameter Value Cell Line/Assay Reference

MmpL3 Inhibition

(IC50)
Not Reported

Direct

Binding/Functional

Assay

Cytotoxicity (CC50) Not Reported
e.g., Vero, HepG2,

THP-1

Mechanism of Action: Inhibition of MmpL3
The primary mechanism of action of GSK2200150A is the inhibition of the MmpL3 transporter.

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters

and is essential for the viability of M. tuberculosis. It plays a critical role in the biosynthesis of

the unique and complex mycobacterial cell wall.

Specifically, MmpL3 functions as a flippase, transporting trehalose monomycolate (TMM) from

its site of synthesis in the cytoplasm across the inner membrane to the periplasmic space. In
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the periplasm, mycolic acids from TMM are transferred to the arabinogalactan by the antigen

85 complex to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) core of the cell wall.

Inhibition of MmpL3 by GSK2200150A leads to the intracellular accumulation of TMM and a

halt in the synthesis of the outer mycomembrane, ultimately resulting in bacterial cell death.[5]

[6]
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Caption: Mechanism of action of GSK2200150A.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of

GSK2200150A and other antimycobacterial agents targeting the cell wall.

Determination of Minimum Inhibitory Concentration
(MIC) against M. tuberculosis
This protocol is adapted from standard procedures for determining the MIC of compounds

against M. tuberculosis H37Rv.

Materials:

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-

Catalase), and 0.05% Tween 80.
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Mycobacterium tuberculosis H37Rv culture in mid-log phase.

GSK2200150A stock solution in DMSO.

96-well microtiter plates.

Resazurin sodium salt solution (0.02% w/v in sterile water).

Procedure:

Prepare serial two-fold dilutions of GSK2200150A in 7H9 broth in a 96-well plate. The final

volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a sterile

broth control.

Dilute the mid-log phase M. tuberculosis H37Rv culture to an OD600 of 0.001 in 7H9 broth.

Add 100 µL of the bacterial suspension to each well, bringing the final volume to 200 µL.

Seal the plates and incubate at 37°C for 7 days.

After incubation, add 30 µL of the resazurin solution to each well.

Incubate for an additional 24 hours at 37°C.

Determine the MIC as the lowest concentration of the compound that prevents the color

change of resazurin from blue to pink. The blue color indicates inhibition of bacterial growth.
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Prepare serial dilutions of GSK2200150A in 96-well plate

Add bacterial inoculum to each well

Prepare M. tuberculosis H37Rv inoculum (OD600=0.001)
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Caption: Workflow for MIC determination.

Trehalose Monomycolate (TMM) Transport Assay
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This assay assesses the inhibition of MmpL3 by monitoring the accumulation of radiolabeled

TMM.[7]

Materials:

Mycobacterium tuberculosis culture.

[1,2-¹⁴C]acetic acid.

GSK2200150A.

Chloroform/methanol (2:1, v/v).

TLC plates (silica gel).

TLC developing solvent (e.g., chloroform/methanol/water, 60:30:6, v/v/v).

Phosphorimager screen and scanner.

Procedure:

Grow M. tuberculosis to mid-log phase.

Treat the culture with GSK2200150A at various concentrations (e.g., 1x, 5x, 10x MIC) for a

defined period (e.g., 6 hours). Include an untreated control.

Add [1,2-¹⁴C]acetic acid to each culture and incubate for an additional 2-4 hours to allow for

incorporation into lipids.

Harvest the cells by centrifugation.

Extract the total lipids from the cell pellet using chloroform/methanol (2:1).

Dry the lipid extract and resuspend in a small volume of chloroform/methanol.

Spot the lipid extracts onto a TLC plate.

Develop the TLC plate in the appropriate solvent system to separate the different lipid

species (TMM, TDM, etc.).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.mdpi.com/2076-2607/11/2/286
https://www.benchchem.com/product/b10798360?utm_src=pdf-body
https://www.benchchem.com/product/b10798360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the TLC plate and expose it to a phosphorimager screen.

Scan the screen and quantify the radioactivity of the spots corresponding to TMM and

trehalose dimycolate (TDM).

Inhibition of MmpL3 is indicated by an increase in the radiolabeled TMM spot and a

corresponding decrease in the TDM spot compared to the untreated control.

Mammalian Cell Cytotoxicity Assay (CC50)
This protocol describes a common method to assess the cytotoxicity of a compound on a

mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver

cancer cells).[8]

Materials:

Vero or HepG2 cells.

Complete cell culture medium (e.g., DMEM with 10% FBS).

GSK2200150A stock solution in DMSO.

96-well cell culture plates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24

hours to allow for attachment.

Prepare serial dilutions of GSK2200150A in the complete cell culture medium.

Remove the old medium from the cells and add 100 µL of the compound dilutions to the

respective wells. Include a vehicle control (DMSO) and a no-cell control.
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Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

Add 100 µL of the solubilization buffer to each well and incubate overnight to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Determine the CC50 value, the concentration of the compound that reduces cell viability by

50%, by plotting the percentage of viability against the log of the compound concentration

and fitting the data to a dose-response curve.

Synthesis
The synthesis of GSK2200150A involves the construction of the spiro[piperidine-4,4'-

thieno[3,2-c]pyran] core followed by N-alkylation with a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl

moiety. While a specific synthesis scheme for GSK2200150A is not publicly detailed, a

plausible route can be inferred from the synthesis of related spirocyclic compounds.[6][9][10]
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Pictet-Spengler type reaction of a piperidone derivative with a thiophene-containing alcohol to form the spirocyclic core

Deprotection of the piperidine nitrogen

Reductive amination or N-alkylation with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde or a corresponding halide
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Caption: Plausible synthetic pathway for GSK2200150A.

Resistance Mechanisms
Resistance to GSK2200150A and other MmpL3 inhibitors primarily arises from single

nucleotide polymorphisms (SNPs) in the mmpL3 gene. These mutations lead to amino acid

substitutions in the MmpL3 protein, which likely alter the drug-binding site and reduce the

inhibitory effect of the compound. As shown in Table 2, mutations such as T284A, A677T, and

S591I have been shown to confer resistance to GSK2200150A.[4] The emergence of

resistance through target modification underscores the specificity of this class of compounds

for MmpL3.

Conclusion
GSK2200150A is a promising antimycobacterial agent with a well-defined mechanism of action

targeting the essential MmpL3 transporter. Its spirocyclic core represents a novel scaffold for
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the development of new anti-tuberculosis drugs. Further studies to fully characterize its in vivo

efficacy, pharmacokinetic and pharmacodynamic properties, and to optimize its metabolic

stability are warranted. The experimental protocols and data presented in this guide provide a

valuable resource for researchers working on the discovery and development of new MmpL3

inhibitors and other novel antimycobacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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